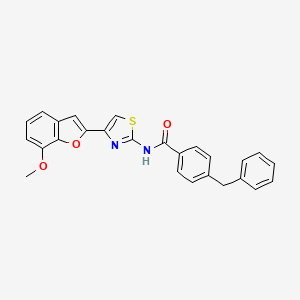

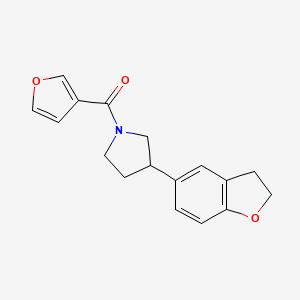

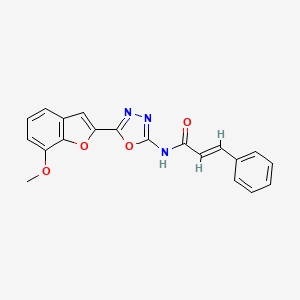

![molecular formula C27H23N5O5 B2497994 ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189697-23-1](/img/structure/B2497994.png)

ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class known as 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which have shown potential in various pharmacological studies. They are recognized for their binding affinity to adenosine receptors, which may have therapeutic implications in conditions like depression and anxiety. Notably, these compounds have been investigated for their roles as adenosine receptor antagonists and could act as novel and rapid-acting antidepressant agents. The structure-activity relationship (SAR) is crucial for their activity, especially in terms of substitutions on the triazoloquinoxaline core (Sarges et al., 1990).

Synthesis Analysis

The synthetic approach towards these compounds generally involves multi-step reactions, starting from the quinoxaline derivatives and involving intermediates like ethyl 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetate. These steps typically include reactions such as DCC coupling and azide coupling methods to introduce the desired functional groups (Fathalla, 2015).

Applications De Recherche Scientifique

Adenosine Receptor Antagonists and Antidepressant Agents :

- A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which share a similar structural framework, suggests their role as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds demonstrated optimal activity in Porsolt's behavioral despair model in rats, indicating their therapeutic potential in novel and rapid acting antidepressant agents (Sarges et al., 1990).

Synthesis and Biological Activities :

- The synthesis of related triazoloquinoxaline derivatives has been extensively studied, with various chemical reactions leading to diverse compounds. For instance, ethyl 3-[β-(benzazol-2-yl)-hydrazino]-2-(polyfluorobenzoyl)acrylates when heated with DBU yield derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids, which represent a novel heterocyclic system (Lipunova et al., 1997).

Synthesis of Amino Acid Derivatives :

- Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been synthesized, which include reactions of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters (Fathalla, 2015).

Potential Antimicrobial Agents :

- Compounds within this chemical class have shown potential as antimicrobial agents. For instance, various pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoates, have been synthesized and evaluated for their antimicrobial activity (Hassan, 2013).

Mécanisme D'action

Mode of action

These compounds are thought to work by intercalating into the DNA structure, disrupting its normal function and leading to cell death . This makes them potential anticancer agents .

Biochemical pathways

Dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription, leading to cell death .

Pharmacokinetics

In silico admet profiles have been performed for similar compounds .

Result of action

The result of the compound’s action would likely be cell death, given its potential as an anticancer agent .

Propriétés

IUPAC Name |

ethyl 3-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O5/c1-3-36-26(34)18-10-8-11-19(15-18)28-23(33)16-31-27(35)32-21-13-6-5-12-20(21)29-25(24(32)30-31)37-22-14-7-4-9-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAUIQFRIHOFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

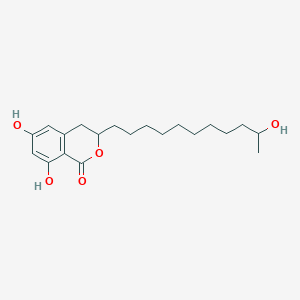

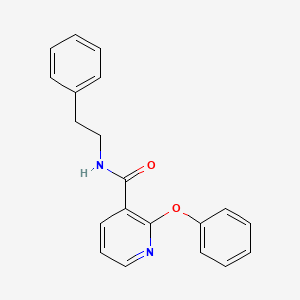

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)

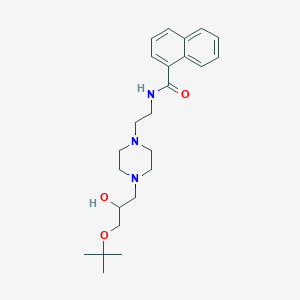

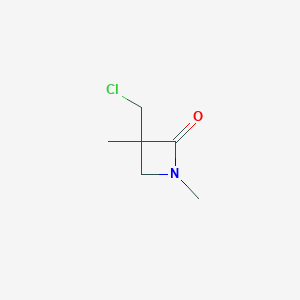

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

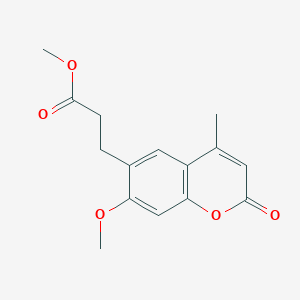

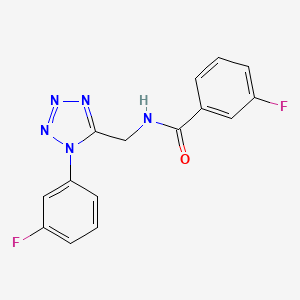

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)